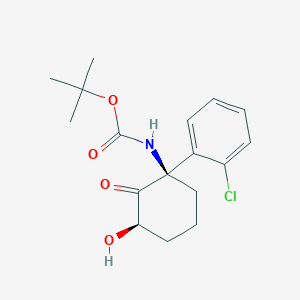

4-methoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-methoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide" is not directly mentioned in the provided papers. However, the papers do discuss various benzamide derivatives with methoxy groups and their biological activities, which can provide insights into the chemical class to which the compound belongs. For instance, the paper titled "Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482) as a tubulin polymerization inhibitor" and "Synthesis and pharmacological activity of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4- pyrrolidinyl]benzamide (TKS159) and its optical isomers" both describe compounds with methoxy groups and their effects on biological systems.

Synthesis Analysis

The synthesis of benzamide derivatives is often achieved through multi-step chemical reactions. For example, the synthesis of indenopyrazoles, which are structurally related to benzamides, involves the reaction of indanones with phenyl isothiocyanates . Similarly, the synthesis of the compound TKS159 involves starting from commercially available trans-4-hydroxy-L-proline and proceeding through several steps to obtain the optically active isomers . These methods suggest that the synthesis of the compound would likely involve multi-step reactions, possibly starting from a pyrrole derivative and incorporating a morpholinoethyl group through a series of chemical transformations.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be characterized using various spectroscopic and computational methods. For instance, the paper on the novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide used X-ray diffraction, IR spectroscopy, and DFT calculations to determine the molecular geometry and vibrational frequencies. These techniques could similarly be applied to analyze the molecular structure of "4-methoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide."

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be influenced by the substituents on the benzamide core. The paper on the novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide investigated the molecular electrostatic potential (MEP) surface map to estimate the chemical reactivity of the molecule. Such an analysis could predict the types of chemical reactions that "4-methoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide" might undergo, such as nucleophilic substitution or addition reactions.

Physical and Chemical Properties Analysis

The physical properties of benzamide derivatives, such as their crystalline forms and thermal behavior, can be characterized using techniques like X-ray powder diffractometry and thermal analysis . These methods can reveal polymorphism, melting points, and stability of the compounds. The chemical properties, including solubility, acidity, and basicity, can be inferred from the functional groups present in the molecule and their electronic effects.

科学研究应用

Synthesis and Applications in Medicinal Chemistry

Synthesis and Potential Biological Activities : A study by Abu‐Hashem et al. (2020) describes the synthesis of novel heterocyclic compounds including benzodifuranyl and oxadiazepines derived from visnaginone and khellinone. These compounds were screened for their cyclooxygenase inhibition and showed significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Synthesis for PET Imaging in Parkinson's Disease : Wang et al. (2017) synthesized a compound related to 4-methoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide as a potential PET imaging agent for LRRK2 enzyme in Parkinson's disease (Wang et al., 2017).

Synthesis of Gastrokinetic Agents : Kato et al. (1992) synthesized a series of benzamides to evaluate their gastrokinetic activity. These compounds showed potent in vivo activity in enhancing gastric emptying (Kato et al., 1992).

Chemical Synthesis and Structural Analysis

Functionalized Chloroenamines in Synthesis : Butz and Vilsmaier (1993) explored the synthesis of amino-azabicyclo[3.1.0]hexane diastereomers using morpholino-chlorotetrahydro-N-methyl-pyridine. This study contributes to the understanding of stereochemical outcomes in chemical reactions (Butz & Vilsmaier, 1993).

Synthesis of Biodegradable Polyesteramides : Veld et al. (1992) conducted research on synthesizing morpholine-2,5-dione derivatives, contributing to the development of biodegradable polyesteramides with various functional groups (Veld et al., 1992).

Photophysical Evaluation of Pyridine Compounds : Hagimori et al. (2019) synthesized and evaluated the photophysical properties of 2-methoxy- and 2-morpholino pyridine compounds. Their research provides insights into the fluorescence properties of these compounds (Hagimori et al., 2019).

Additional Research

Theoretical Studies on Dopamine Antagonistic Drugs : Waterbeemd and Testa (1983) conducted theoretical conformational analysis on model derivatives of dopamine antagonistic benzamide drugs, providing insights into their pharmacological conformations (van de Waterbeemd & Testa, 1983).

Synthesis and Reactions in Organic Chemistry : Several studies focus on the synthesis and reactions of compounds structurally related to 4-methoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide, contributing to the broader understanding of organic synthesis techniques and reaction mechanisms (Krutošíková et al., 2001).

安全和危害

This involves studying the potential risks associated with the compound, including toxicity, flammability, environmental impact, and handling precautions.

未来方向

This could involve potential applications of the compound, further studies needed to fully understand its properties, or potential modifications to improve its properties.

Please consult with a qualified professional or researcher for more specific information.

属性

IUPAC Name |

4-methoxy-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O3/c1-21-9-3-4-17(21)18(22-10-12-25-13-11-22)14-20-19(23)15-5-7-16(24-2)8-6-15/h3-9,18H,10-14H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJKWAOKCCXWDJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)C2=CC=C(C=C2)OC)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloro-7-[(4-ethylpiperazin-1-yl)methyl]quinolin-8-ol](/img/structure/B3005723.png)

![5-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B3005726.png)

![N-(3,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3005727.png)

![7-(3,4-diethoxyphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3005728.png)

![N-(4-ethoxyphenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3005733.png)